molecular formula C5H10O4 B138879 1,4-Anhydro-D-xylitol CAS No. 53448-53-6

1,4-Anhydro-D-xylitol

Cat. No.: B138879
CAS No.: 53448-53-6
M. Wt: 134.13 g/mol
InChI Key: KZVAAIRBJJYZOW-VPENINKCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Anhydro-D-xylitol can be synthesized through the intramolecular dehydration of xylitol. This process typically involves high-temperature water (523–573 K) without the addition of hazardous acid catalysts . The dehydration reaction is selective and produces anhydropentitols, including this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of biomass-derived sugar alcohols. The process is eco-friendly and does not require hazardous chemicals, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,4-Anhydro-D-xylitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various carboxylic acids, while reduction can yield different alcohol derivatives .

Properties

IUPAC Name

(2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVAAIRBJJYZOW-VPENINKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H](O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964160
Record name 1,4-Anhydropentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53448-53-6, 491-19-0
Record name 1,4-Anhydro-D-xylitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53448-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Anhydroxylitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anhydroxylitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Anhydropentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-anhydro-D-xylitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.220
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XYLITAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KQL0CX6R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANHYDROXYLITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XWR7NN42F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 1,4-anhydro-D-xylitol heteroanalogues of salacinol?

A1: Salacinol, a naturally occurring sulfonium ion found in the plant Salacia reticulata, exhibits potent glycosidase inhibitory activity and is linked to traditional treatments for Type 2 diabetes []. Researchers synthesized this compound heteroanalogues of salacinol, incorporating sulfur or nitrogen into the ring structure, to investigate their potential as glycosidase inhibitors []. This approach aimed to explore structure-activity relationships and potentially identify novel compounds with improved pharmacological properties.

Q2: How effective were the synthesized this compound heteroanalogues as glycosidase inhibitors?

A2: The study revealed that the sulfonium ion analogue (compound 8 in the research) demonstrated inhibitory activity against barley-α-amylase (AMY1) and porcine pancreatic-α-amylase (PPA) []. The Ki values, indicating the inhibitor's potency, were determined to be 109 ± 11 and 55 ± 5 µM for AMY1 and PPA, respectively []. Conversely, the ammonium ion analogue (compound 9) did not exhibit significant inhibition of either AMY1 or PPA. Notably, neither compound 8 nor 9 showed significant inhibitory activity against glucoamylase []. These findings suggest that the presence of the sulfonium ion moiety in the this compound scaffold is crucial for the observed α-amylase inhibitory activity.

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